molecular formula C6H8BNO3 B2729137 (6-Hydroxy-4-methylpyridin-3-yl)boronic acid CAS No. 1598436-72-6

(6-Hydroxy-4-methylpyridin-3-yl)boronic acid

Cat. No.: B2729137
CAS No.: 1598436-72-6
M. Wt: 152.94
InChI Key: BSPZBFCSEJAVDM-UHFFFAOYSA-N
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Description

(6-Hydroxy-4-methylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C6H8BNO3. It is a derivative of pyridine, featuring a boronic acid functional group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Hydroxy-4-methylpyridin-3-yl)boronic acid typically involves the reaction of 6-hydroxy-4-methylpyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide . The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(6-Hydroxy-4-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Hydroxy-4-methylpyridin-3-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Hydroxy-4-methylpyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in biochemical assays and drug design, where the compound can inhibit enzymes or modulate biological pathways by binding to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Hydroxy-4-methylpyridin-3-yl)boronic acid is unique due to the presence of both a hydroxyl and a methyl group on the pyridine ring, which enhances its reactivity and versatility in chemical synthesis. The hydroxyl group provides additional sites for functionalization, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

(4-methyl-6-oxo-1H-pyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-4-2-6(9)8-3-5(4)7(10)11/h2-3,10-11H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPZBFCSEJAVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CNC(=O)C=C1C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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